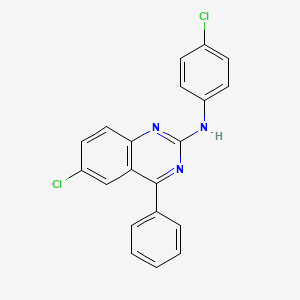![molecular formula C13H13N5O3 B11699465 3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699465.png)
3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-N'-[(1E)-1-(3-ニトロフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、メチル基とニトロフェニル基で置換されたピラゾール環を含む独特の構造を特徴としています。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で大きな関心を集めています。
準備方法
合成経路と反応条件
3-メチル-N'-[(1E)-1-(3-ニトロフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、酸性または塩基性条件下での3-メチル-1H-ピラゾール-5-カルボヒドラジドと3-ニトロベンズアルデヒドの縮合反応によって行われます。この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、混合物を数時間還流して反応を完全に進行させます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチとしては、ラボでの合成プロセスをスケールアップすることが考えられます。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。効率と再現性を向上させるために、連続フローリアクターと自動合成システムを採用することもできます。
化学反応の分析
反応の種類
3-メチル-N'-[(1E)-1-(3-ニトロフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロフェニル基は酸化されてニトロ誘導体になります。
還元: ニトロ基は、水素化条件下でアミノ基に還元されます。
置換: ヒドラジド部分は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 通常、パラジウム触媒の存在下での水素ガスが還元に使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
生成される主な生成物
酸化: 元の化合物のニトロ誘導体。
還元: 元の化合物のアミノ誘導体。
置換: 使用する求核剤に応じて、さまざまな置換ヒドラジド。
科学的研究の応用
3-メチル-N'-[(1E)-1-(3-ニトロフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その抗菌性および抗癌特性の潜在能力について調査されています。
医学: その生物活性特性のために、潜在的な医薬品候補として検討されています。
産業: 新素材や化学プロセスの開発に利用されています。
作用機序
3-メチル-N'-[(1E)-1-(3-ニトロフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序は完全に解明されていません。ヒドラジド基とニトロフェニル基を通じて、酵素や受容体などのさまざまな分子標的に作用すると考えられています。これらの相互作用により、酵素活性の阻害や受容体機能の調節につながり、観察される生物学的効果が生じます。
類似化合物の比較
類似化合物
- 3-メチル-N'-[(1E)-1-(4-ニトロフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-エチル-4-メチル-N'-[(1E)-1-(4-ニトロフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 4-メチル-N'-[(1E)-1-(3-ニトロフェニル)エチリデン]-3-フェニル-1H-ピラゾール-5-カルボヒドラジド
独自性
3-メチル-N'-[(1E)-1-(3-ニトロフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、その特定の置換パターンによりユニークです。このパターンは、明確な化学的および生物学的特性をもたらします。ピラゾール環の1位にニトロフェニル基、3位にメチル基が存在することは、他の類似化合物とは異なり、独自の反応性と生物活性プロファイルにつながる可能性があります。
類似化合物との比較
Similar Compounds
- 3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-ethyl-4-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
3-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group at the 1-position and the methyl group at the 3-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and bioactivity profiles.
特性
分子式 |
C13H13N5O3 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
5-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O3/c1-8-6-12(16-14-8)13(19)17-15-9(2)10-4-3-5-11(7-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+ |
InChIキー |
ZLILYABRUIQIJH-OQLLNIDSSA-N |
異性体SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11699388.png)
![17-(5-Chloro-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11699393.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B11699397.png)
![N'-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11699410.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699412.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11699421.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11699422.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11699432.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11699435.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699448.png)

![3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11699461.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11699472.png)
